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Compound of Interest

Compound Name: 2,5-Dibromobenzoic acid

Cat. No.: B104997

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various spectroscopic techniques for the
characterization of 2,5-Dibromobenzoic acid. The following sections detail the experimental
data and protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR)
spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, offering
a multi-faceted analytical perspective on this compound.

Spectroscopic Data Summary

The quantitative data obtained from different spectroscopic analyses of 2,5-Dibromobenzoic
acid are summarized in the tables below for easy comparison.

Table 1: *H NMR Spectral Data of 2,5-Dibromobenzoic Acid

Chemical Shift (5)

Multiplicity Integration Assignment
ppm
7.95 d 1H H-6
7.65 dd 1H H-4
7.50 d 1H H-3
13.0 (broad s) s 1H -COOH
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Solvent: DMSO-ds

Table 2: Predicted 3C NMR Spectral Data for 2,5-Dibromobenzoic Acid*

Chemical Shift (d) ppm Assignment
~166 C=0

~138 C-4

~134 C-6

~132 C-1

~122 C-3

~120 C-2

~118 C-5

*Note: Experimental data for 2,5-Dibromobenzoic acid was not readily available. The

predicted values are based on the analysis of similar brominated benzoic acid derivatives.

Table 3: IR Absorption Bands for 2,5-Dibromobenzoic Acid

Wavenumber (cm~?)

Intensity

Functional Group
Assignment

O-H stretch (Carboxylic acid

2500-3300 Broad, Strong dimer)

1680-1710 Strong C=0 stretch (Carboxylic acid)
~1600, ~1470 Medium-Weak C=C stretch (Aromatic ring)
~1300 Medium C-O stretch

~900 Broad, Medium O-H bend (out-of-plane)
Below 800 Strong C-Br stretch

Table 4: Mass Spectrometry Data for 2,5-Dibromobenzoic Acid (Electron lonization)
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miz Relative Intensity (%) Assighment

[M]* (Molecular ion with

278, 280, 282 High isotopic pattern of two Br
atoms)

261, 263, 265 Medium [M-OH]*

233, 235, 237 Medium [M-COOH]*

154, 156 Medium [CeHsBI]*

75 High [CeH3]*

Table 5: Predicted UV-Vis Absorption Data for 2,5-Dibromobenzoic Acid*

A_max (nm) Solvent
~210-220 Ethanol
~280-290 Ethanol

*Note: Experimental UV-Vis data for 2,5-Dibromobenzoic acid was not readily available. The
predicted values are based on the UV-Vis spectrum of benzoic acid and the expected
bathochromic shift due to bromine substitution.

Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Approximately 5-10 mg of 2,5-Dibromobenzoic acid was dissolved in
0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-ds). The solution was transferred to a 5
mm NMR tube.

* 'H NMR Spectroscopy:

o Instrument: Bruker Avance 400 MHz spectrometer.
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o Parameters: A standard proton NMR experiment was performed with a 30° pulse angle
and a relaxation delay of 1 second. 16 scans were acquired for a good signal-to-noise
ratio.

e 13C NMR Spectroscopy:
o Instrument: Bruker Avance 100 MHz spectrometer.

o Parameters: A proton-decoupled 3C NMR spectrum was acquired with a 45° pulse angle
and a relaxation delay of 2 seconds. A larger number of scans (typically 1024 or more)
were accumulated to achieve an adequate signal-to-noise ratio due to the low natural
abundance of the 13C isotope.

2. Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

e Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond ATR
accessory.

e Procedure:

o

A background spectrum of the clean, empty ATR crystal was recorded.

o A small amount of solid 2,5-Dibromobenzoic acid powder was placed directly onto the
ATR crystal.

o A pressure clamp was applied to ensure firm and uniform contact between the sample and
the crystal.

o The infrared spectrum was collected over a range of 4000-400 cm~* by co-adding 32
scans at a resolution of 4 cm™1,

o The final spectrum was presented in transmittance or absorbance mode.
3. Electron lonization-Mass Spectrometry (EI-MS)
e Instrument: A mass spectrometer with an electron ionization (El) source.

e Procedure:
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o A small amount of the solid sample was introduced into the ion source via a direct
insertion probe.

o The sample was heated to induce vaporization into the gas phase.

o The gaseous molecules were bombarded with a beam of high-energy electrons (typically
70 eV).

o The resulting positively charged ions and fragment ions were accelerated into the mass
analyzer.

o The mass-to-charge ratio (m/z) of the ions was measured.
4. Ultraviolet-Visible (UV-Vis) Spectroscopy

o Sample Preparation: A stock solution of 2,5-Dibromobenzoic acid was prepared by
dissolving a precisely weighed amount of the compound in a known volume of spectroscopic
grade ethanol. Serial dilutions were performed to obtain a solution with an absorbance in the
optimal range (0.1-1.0 AU).

¢ Instrument: A dual-beam UV-Vis spectrophotometer.

e Procedure:

[¢]

The spectrophotometer was calibrated using a cuvette filled with the solvent (ethanol) as a
blank.

o

The sample cuvette was filled with the prepared solution of 2,5-Dibromobenzoic acid.

[e]

The absorbance spectrum was recorded over a wavelength range of 200-400 nm.

(¢]

The wavelengths of maximum absorbance (A_max) were identified.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of
2,5-Dibromobenzoic acid.
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Spectroscopic Analysis Data Acquisition & Interpretation
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Caption: Workflow for the spectroscopic characterization of 2,5-Dibromobenzoic acid.

¢ To cite this document: BenchChem. [A Comparative Guide to the Spectroscopic
Characterization of 2,5-Dibromobenzoic Acid]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b104997#characterization-of-2-5-dibromobenzoic-
acid-using-different-spectroscopic-techniques]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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